ALKYL KETENE DIMER

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

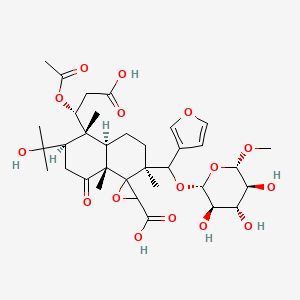

Alkyl Ketene Dimer (AKD) is a family of organic compounds based on the 4-membered ring system of oxetan-2-one . It is a white flake solid, soluble in organic solvents such as ethanol, benzene, chloroform, etc . It has the ability to resist weak acid, weak alkali, or other penetrants .

Synthesis Analysis

AKD is synthesized by the dehydrohalogenation of the acyl halides derived from the fatty acids of animal or vegetable fats and oils . The industrial synthesis of alkylated ketene dimers was patented in 1945 from long-chain carboxylic acid chlorides in inert solvents (such as diethyl ether or benzene) with triethylamine as a tertiary amine under anhydrous conditions .Molecular Structure Analysis

Attached to the oxetane ring of technically relevant alkyl ketene dimers, there is a C12 – C16 alkyl group in the 3-position and a C13 – C17 alkylidene group in the 4-position .Chemical Reactions Analysis

AKD reacts with the hydroxyl groups on the cellulose via an esterification reaction . The esterification is competitive with the hydrolysis of the AKD .Physical And Chemical Properties Analysis

AKD is a water-insoluble wax with a melting point of approximately 50 °C . It is soluble in organic solvents such as ethanol, benzene, chloroform, etc . It has the ability to resist weak acid, weak alkali, or other penetrants .Scientific Research Applications

Sizing of Paper and Cardboard

The main application of AKD is in the sizing of paper and cardboard . The products modified with AKD are distinguished by higher mechanical strengths and less penetration of water, inks or printing inks .

Hydrophobation of Cellulose Fibers

AKD is also used in the hydrophobation of cellulose fibers . This process enhances the water resistance of the fibers, making them suitable for various applications where moisture resistance is required .

Superhydrophobic Coatings on Cellulose-Based Materials

AKD can be used to create superhydrophobic coatings on cellulose-based materials . In one study, a stable AKD Pickering emulsion was obtained using chitosan and titanium dioxide (TiO2) as effective emulsifiers to disperse AKD . The treated filter papers dried at 45 °C could reach a contact angle of more than 150°, effectively separating oil–water mixtures with an efficiency of over 93% .

Improving the Hydrophobicity of Cellulose Paper

AKD emulsions stabilized by guar gel have been found to improve the hydrophobicity of cellulose paper . With increasing guar gel concentration, the stability of the AKD emulsions improved, the droplet diameter decreased, and the hydrophobicity and water resistance of the sized packaging paper were gradually enhanced .

Enhancing the Water Resistance of Packaging Paper

AKD is used to enhance the water resistance of packaging paper . The effect of the absorptive characteristics of the base paper on the barrier properties was explored, and it was shown that surface-sized base paper provides a better barrier performance than unsized base paper .

Modification of Polypropylene Matrix

An alkyl ketene dimer was used for the modification of the polypropylene matrix . The improved performance is beneficial for polymer matrices and advantageous with regard to the color and oxygen permeability; thus, the produced composites can be widely used in industries .

Mechanism of Action

Target of Action

Alkyl Ketene Dimers (AKDs) primarily target cellulose fibers . Cellulose, a key component of plant cell walls, is the primary target due to its abundance in paper, the main application of AKDs .

Mode of Action

AKDs interact with cellulose fibers through an esterification reaction . This reaction involves the hydroxyl groups on the cellulose and the carbonyl group of the AKD . The esterification process is competitive with the hydrolysis of the AKD . This interaction results in the formation of a covalent bond between the cellulose and the AKD .

Biochemical Pathways

The primary biochemical pathway involved in the action of AKDs is the esterification of cellulose . This process involves the reaction of the hydroxyl groups on cellulose with the carbonyl group of the AKD . The esterification leads to the formation of a covalent bond, anchoring the hydrophobic group to the cellulose surface .

Result of Action

The result of AKD action is the hydrophobation of cellulose fibers . This modification imparts higher mechanical strengths and reduces the penetration of water, inks, or printing inks into the paper . The hydrophobicity is achieved through the orientation of the hydrophobic alkyl groups of the AKD away from the cellulose surface .

Action Environment

The action of AKDs is influenced by environmental factors such as temperature and pH . AKDs are typically used in a neutral to basic environment, and the reaction temperature is generally between 90-110 °C . These conditions facilitate the esterification reaction and enhance the efficiency of AKD sizing .

Safety and Hazards

Future Directions

The main application of alkylated ketene dimers is in the sizing of paper and cardboard, as well as in the hydrophobation of cellulose fibers . The products thus modified are distinguished by higher mechanical strengths and less penetration of water, inks, or printing inks . The development in industrial activities results in surging wastes, that are accumulating in the environment due to the discharge of used products after human consumption . The CCC can be used as an alternative for the conventional paper fillers such as precipitated calcium carbonate (PCC) and talc .

properties

| { "Design of the Synthesis Pathway": "The synthesis of ALKYL KETENE DIMER can be achieved through the dimerization of ketene. This reaction can be carried out using a variety of methods, including thermal, photochemical, and catalytic processes. The catalytic process is the most commonly used method for the synthesis of ALKYL KETENE DIMER due to its high efficiency and selectivity.", "Starting Materials": [ "Acetic anhydride", "Phosphorus pentoxide", "Aluminum chloride", "Methanol", "Ethanol", "Propanol", "Butanol", "Pentanol", "Hexanol", "Heptanol", "Octanol", "Nonanol", "Decanol" ], "Reaction": [ "Step 1: Mix acetic anhydride and phosphorus pentoxide in a reaction vessel.", "Step 2: Heat the mixture to 80-100°C and stir for 30 minutes to form acetyl ketene.", "Step 3: Add the desired alcohol (e.g. methanol, ethanol, etc.) dropwise to the reaction mixture while stirring.", "Step 4: Add aluminum chloride to the reaction mixture as a catalyst.", "Step 5: Heat the reaction mixture to 60-80°C and stir for 2-4 hours to form the ALKYL KETENE DIMER.", "Step 6: Cool the reaction mixture and filter the product.", "Step 7: Wash the product with a suitable solvent (e.g. hexane) to remove any impurities.", "Step 8: Dry the product under vacuum to obtain pure ALKYL KETENE DIMER." ] } | |

CAS RN |

144245-85-2 |

Product Name |

ALKYL KETENE DIMER |

Molecular Formula |

C8H13N |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1176433.png)

![1-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1176436.png)